molecular formula C21H28FN3O2 B5559267 N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide

N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide

Cat. No. B5559267
M. Wt: 373.5 g/mol
InChI Key: WXSPNKNSEAFWQO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide is a synthetic compound with potential applications in various fields of research. The compound's structure incorporates elements that are of interest for their biological and chemical properties, including a fluorophenyl group, a piperidinyl moiety, and an isoxazole ring.

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide involves complex organic synthesis techniques. For instance, a study described the nucleophilic displacement of bromide in a bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds for potential use in studying cannabinoid receptors using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide has been determined through various analytical techniques. For example, crystal structure analysis has been used to elucidate the geometries of similar compounds, highlighting the significance of intermolecular interactions and the conformational preferences of the molecule's functional groups (Köysal et al., 2005).

Chemical Reactions and Properties

Research on compounds structurally related to N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide often explores their reactivity and potential chemical transformations. For example, studies have investigated the antimicrobial properties of novel derivatives, demonstrating the chemical versatility and potential applications of these compounds (Priya et al., 2005).

Scientific Research Applications

Pharmacophore Design and Drug Discovery

N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide's structure has been instrumental in pharmacophore design for the development of new therapeutic agents. Its core structure serves as a template for synthesizing compounds targeting specific biological pathways. For example, its derivative frameworks have been used in designing p38α MAP kinase inhibitors, showcasing the compound's relevance in developing treatments for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, Laufer, 2011).

Role in Gastrointestinal Motility Disorders

Research on related compounds, such as cisapride, which shares a structural similarity to the piperidinyl benzamide class, demonstrates the potential applications of N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide in addressing gastrointestinal motility disorders. Cisapride's action mechanism, thought to involve the enhancement of acetylcholine release, suggests that structural analogs could offer therapeutic benefits in similar medical conditions (Wiseman, Faulds, 2012).

Antimicrobial and Antifungal Applications

The compound's structure has been examined for its antimicrobial and antifungal activities. For instance, flucytosine, an antimycotic compound that shares functional groups with our compound of interest, highlights the potential for designing antimicrobial agents based on this chemical framework. Flucytosine's conversion into active metabolites that inhibit RNA and DNA synthesis in fungi underscores the broader applicability of similar compounds in treating infections (Vermes, Guchelaar, Dankert, 2000).

Antioxidant and Pharmacological Effects

Chlorogenic acid, another compound with a phenolic structure, demonstrates the diverse pharmacological effects of compounds with similar structural features, including antioxidant, anti-inflammatory, and neuroprotective activities. This suggests that N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide and its derivatives could be explored for similar pharmacological benefits (Naveed et al., 2018).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-piperidin-1-ylethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c1-15(2)12-18-13-20(27-24-18)21(26)23-14-19(25-10-4-3-5-11-25)16-6-8-17(22)9-7-16/h6-9,13,15,19H,3-5,10-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSPNKNSEAFWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide

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